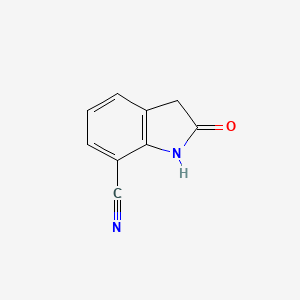

7-Cyanooxindole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1,3-dihydroindole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-7-3-1-2-6-4-8(12)11-9(6)7/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZZMPZKZBRDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C#N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378398 | |

| Record name | 7-Cyanooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380427-40-7 | |

| Record name | 7-Cyanooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2,3-dihydro-1H-indole-7-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Cyanooxindole: A Technical Guide to its Chemical Properties and Synthetic Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of pharmacological properties.[3] Among its many derivatives, 7-Cyanooxindole (also known as 2-oxoindoline-7-carbonitrile) represents a synthetically valuable intermediate. The introduction of a cyano group, a potent electron-withdrawing group, at the 7-position of the oxindole ring system significantly modulates its electronic properties, influencing its reactivity and potential as a pharmacophore.

This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and spectroscopic signature. It is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on the oxindole framework.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and interpretation of experimental data.

| Property | Value | Source |

| CAS Number | 380427-40-7 | ECHEMI |

| Molecular Formula | C₉H₆N₂O | ECHEMI |

| Molecular Weight | 158.16 g/mol | ECHEMI |

| Appearance | White to brown powder | Inferred from related compounds |

| Boiling Point | 390.5 ± 42.0 °C (Predicted) | ECHEMI |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | ECHEMI |

| XLogP3 | 1.19088 | ECHEMI |

| PSA (Polar Surface Area) | 52.89 Ų | ECHEMI |

Synthetic Strategies

While a definitive, high-yield synthesis of this compound is not extensively documented in peer-reviewed literature, plausible synthetic routes can be devised based on established methodologies for substituted oxindoles. A common and effective approach involves the cyclization of a suitably substituted aniline precursor.

A potential synthetic pathway is outlined below:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

The following protocol outlines a general procedure for the synthesis of substituted oxindoles, which can be adapted for the preparation of this compound.

-

Diazotization and Hydroxylation: 2-Amino-3-methylbenzonitrile is diazotized using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then subjected to a copper-catalyzed hydroxylation to yield 2-hydroxy-3-methylbenzonitrile.

-

Chlorination: The hydroxyl group of 2-hydroxy-3-methylbenzonitrile is converted to a chloro group using a suitable chlorinating agent such as thionyl chloride or oxalyl chloride. This step yields 2-chloro-3-methylbenzonitrile.

-

Intramolecular Cyclization: The crucial cyclization step is achieved by treating 2-chloro-3-methylbenzonitrile with a strong base (e.g., sodium hydride) in an appropriate solvent (e.g., THF, DMF). The base facilitates an intramolecular nucleophilic substitution, leading to the formation of the oxindole ring.

Note: This proposed synthesis is based on established chemical principles for oxindole formation. Optimization of reaction conditions, including solvent, temperature, and base, would be necessary to achieve a satisfactory yield of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing cyano group and the inherent reactivity of the oxindole core. The oxindole nucleus possesses several reactive sites, including the C3 position, the nitrogen atom of the lactam, and the aromatic ring.[4]

Figure 2: Key reactive sites and potential transformations of this compound.

-

C3 Position: The methylene group at the C3 position is acidic and can be deprotonated by a base to form an enolate. This enolate can then participate in various reactions, including aldol condensations, Michael additions, and alkylations. The electron-withdrawing cyano group at the 7-position is expected to increase the acidity of the C3 protons, facilitating enolate formation.

-

Lactam N-H: The nitrogen atom of the lactam is also acidic and can be deprotonated. The resulting anion can undergo N-alkylation, N-arylation, or N-acylation, allowing for the introduction of diverse substituents.

-

Aromatic Ring: The benzene ring of the oxindole is generally susceptible to electrophilic aromatic substitution. However, the strongly deactivating cyano group at the 7-position will make electrophilic substitution reactions on the aromatic ring more challenging and will direct incoming electrophiles to specific positions.

-

Cyano Group: The cyano group itself can undergo various transformations. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or it can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.0 - 8.0 | d, t, dd | Protons on the benzene ring |

| Methylene Protons | ~3.6 | s | CH₂ at C3 |

| N-H Proton | 8.0 - 10.0 | br s | Lactam N-H |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | 175 - 180 | C=O at C2 |

| Aromatic Carbons | 110 - 150 | Carbons of the benzene ring |

| Methylene Carbon | ~36 | CH₂ at C3 |

| Cyano Carbon | 115 - 120 | -C≡N |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3300 | Medium, Broad | N-H stretch (lactam) |

| 2220 - 2240 | Strong, Sharp | C≡N stretch (nitrile) |

| 1680 - 1720 | Strong, Sharp | C=O stretch (lactam) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic) |

Mass Spectrometry (MS)

In a mass spectrum, this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (158.16 g/mol ). Fragmentation patterns would likely involve the loss of CO, HCN, and cleavage of the oxindole ring.

Applications in Drug Discovery and Development

While specific biological activities of this compound are not extensively reported, the oxindole scaffold is a cornerstone in medicinal chemistry. Oxindole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5] The introduction of a cyano group at the 7-position can serve several purposes in drug design:

-

Modulation of Physicochemical Properties: The cyano group can influence solubility, lipophilicity, and metabolic stability.

-

Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.

-

Metabolic Handle: The cyano group can be a site for metabolic transformations, leading to the formation of active or inactive metabolites.

-

Synthetic Intermediate: As highlighted, this compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a functionally rich heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data for this specific molecule is somewhat limited in the current literature, its chemical properties can be reliably inferred from the well-established chemistry of the oxindole scaffold and the electronic effects of the cyano substituent. This technical guide provides a foundational understanding of its synthesis, reactivity, and spectroscopic characteristics, offering valuable insights for researchers aiming to leverage this versatile molecule in their scientific endeavors. Further exploration of the synthetic routes and biological activities of this compound is warranted to fully unlock its potential in the development of novel therapeutic agents.

References

- Khetmalis, Y. M., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.

-

Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14249-14282.[6][7][8][9][10]

-

(2025). (PDF) Oxindole as starting material in organic synthesis - ResearchGate. Retrieved from [Link]

-

Khetmalis, Y. M., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.[3][5]

Sources

- 1. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 9. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 7-Cyanooxindole

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 380427-40-7), a pivotal heterocyclic intermediate in contemporary drug discovery and chemical biology. The document delineates its fundamental physicochemical properties, outlines robust methodologies for its synthesis and purification, details analytical techniques for quality control, and explores its application as a versatile scaffold for the development of complex therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their research endeavors. We will delve into the causality behind experimental choices, provide validated protocols, and ground all claims in authoritative references.

This compound, systematically named 2-Oxoindoline-7-carbonitrile, is a bifunctional molecule featuring an oxindole core and a nitrile group.[1] The oxindole moiety is a privileged structure in medicinal chemistry, present in numerous biologically active compounds, while the cyano group serves as a versatile chemical handle for synthetic elaboration.

It is critical to distinguish this compound from its structural analog, 7-Cyanoindole (CAS: 96631-87-7), which lacks the C2-carbonyl group.[2][3][4][5][6] This seemingly minor structural difference significantly alters the molecule's electronic properties, reactivity, and biological profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 380427-40-7 | [1] |

| Molecular Formula | C₉H₆N₂O | [1] |

| Molecular Weight | 158.16 g/mol | [1] |

| Synonyms | 2-Oxo-1,3-dihydroindole-7-carbonitrile, 2-Oxoindoline-7-carbonitrile, 7-Cyano-2-oxindole | [1] |

| Topological Polar Surface Area | 52.9 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Predicted Boiling Point | 390.5 ± 42.0 °C | [1] |

| Predicted Density | 1.33 ± 0.1 g/cm³ | [1] |

Synthesis, Purification, and Characterization Workflow

The successful application of this compound in a research program hinges on access to high-purity material. The general workflow from synthesis to application-ready compound is a multi-stage process requiring careful execution and rigorous quality control.

Caption: Palladium-catalyzed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative methodology and should be adapted and optimized based on available laboratory equipment and safety procedures.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7-bromooxindole (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous, degassed N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.3 M.

-

Heating: Heat the reaction mixture to 150-170 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove inorganic solids.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Analytical Methodologies for Quality Control

Rigorous analytical characterization is non-negotiable to ensure the material's identity and purity, which is paramount for its use in sensitive biological assays or multi-step syntheses.

Chromatographic Purity Assessment: RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small organic molecules. A validated reverse-phase (RP-HPLC) method is essential.

Table 2: Representative RP-HPLC Method Parameters

| Parameter | Condition | Rationale |

| Instrument | HPLC with UV-Vis Detector | Standard for purity analysis of chromophoric compounds. [7] |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent separation for moderately polar compounds. [7] |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) | Common solvents offering good resolution and UV transparency. [7] |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns of this dimension. [7] |

| Detection | 254 nm or 275 nm | Wavelengths where the indole/oxindole core typically absorbs strongly. |

| Column Temp. | 30 °C | Ensures reproducible retention times. [7] |

Self-Validation: The method's reliability is confirmed through validation parameters including linearity (R² > 0.999), accuracy (recovery of 98-102%), and precision (RSD < 2.0%). [7]

Spectroscopic Structural Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the oxindole ring, with coupling patterns confirming the 1,2,4-trisubstituted benzene ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement, which should correspond to the calculated exact mass of 158.0480 for C₉H₆N₂O. [1]

Applications in Drug Discovery

The indole and oxindole scaffolds are cornerstones of modern medicinal chemistry, appearing in a vast array of therapeutics targeting diverse biological pathways. [8]this compound is a particularly valuable intermediate due to the synthetic versatility of the nitrile group.

Key Applications:

-

Kinase Inhibitors: The oxindole core is a well-established scaffold for ATP-competitive kinase inhibitors. The cyano group can be hydrolyzed to a carboxylic acid or converted to a tetrazole, both of which are excellent hydrogen bond acceptors that can interact with key residues in a kinase active site.

-

Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by mechanisms such as tubulin polymerization inhibition. [8]The 7-cyano group provides a vector for modification to optimize potency and pharmacokinetic properties.

-

Heterocyclic Synthesis: The nitrile can participate in cycloaddition reactions or be reduced to an amine, opening pathways to complex, fused heterocyclic systems with novel biological activities.

Caption: Synthetic utility of the cyano group in this compound for drug discovery.

Safety and Handling

Based on aggregated GHS data, this compound is classified as harmful if swallowed (H302). [1]Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its synthesis via palladium-catalyzed cyanation is a reliable and scalable method. Rigorous quality control using a combination of chromatographic and spectroscopic techniques is essential to ensure the integrity of research outcomes. The versatility of its cyano group allows for extensive synthetic elaboration, making it an ideal starting point for the creation of diverse libraries of compounds targeting a wide range of biological targets, from protein kinases to G-protein coupled receptors. This guide provides the foundational knowledge and practical methodologies required for scientists to effectively utilize this compound in their research and development programs.

References

- Google Patents. (1995). US5380857A - Process for the production of 7-acylindoles.

-

PubMed. (n.d.). Investigation of the positive inotropic action of 6,7-dimethoxy-3-cyano-3,4-dihydrocarbostyril. Retrieved from [Link]

-

ResearchGate. (2003). Synthesis of 7-cyano- and 7-acetamido-indoles via cyanocarbonation/hydrogenation of 7-formyl indole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. Retrieved from [Link]

-

ACS Publications. (n.d.). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Retrieved from [Link]

-

ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

-

PubMed. (2018). Sida Tuberculata Extract Reduces the Nociceptive Response by Chemical Noxious Stimuli in Mice: Implications for Mechanism of Action, Relation to Chemical Composition and Molecular Docking. Retrieved from [Link]

-

Environmental Monitoring and Analysis. (n.d.). III Analytical Methods. Retrieved from [Link]

-

Research Journal of Pharmacognosy. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Retrieved from [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

PubMed. (2017). The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimization. Retrieved from [Link]

-

PubChem. (n.d.). Indole-7-carboxaldehyde. Retrieved from [Link]

-

MDPI. (n.d.). Alkaloids in Future Drug Discovery. Retrieved from [Link]

-

PubMed. (2015). Role of computer-aided drug design in modern drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,7-annulated indoles and their applications in the studies of cyclin dependent kinase inhibitors. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 7-CYANOINDOLE | 96631-87-7 [chemicalbook.com]

- 5. CAS 96631-87-7: 7-Cyanoindole | CymitQuimica [cymitquimica.com]

- 6. 7-Cyanoindole | CymitQuimica [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

Synthesis of 7-Cyanooxindole from 7-Bromoindole: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of a robust synthetic route for the preparation of 7-cyanooxindole, a valuable building block in medicinal chemistry, starting from the readily available 7-bromoindole. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also a thorough discussion of the underlying chemical principles and strategic considerations.

Introduction: The Significance of the this compound Scaffold

The oxindole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The introduction of a cyano group at the 7-position of the oxindole ring offers a unique handle for further chemical modifications, enabling the exploration of novel chemical space and the development of potent and selective therapeutic agents. The electron-withdrawing nature of the cyano group can also modulate the electronic properties of the oxindole system, influencing its binding affinity to biological targets. Given its importance, a reliable and scalable synthesis of this compound is of significant interest to the drug development community.

This guide will detail a two-step synthetic sequence commencing with the cyanation of 7-bromoindole, followed by the selective oxidation of the resulting 7-cyanoindole to the desired this compound. We will delve into the mechanistic intricacies of each transformation, provide detailed experimental procedures, and discuss critical process parameters.

Overall Synthetic Strategy

The synthesis of this compound from 7-bromoindole is conceptually straightforward, involving two key transformations:

-

Cyanation: The substitution of the bromine atom at the 7-position of the indole ring with a cyano group.

-

Oxidation: The selective oxidation of the C2-position of the indole ring of 7-cyanoindole to a carbonyl group, yielding the corresponding oxindole.

The following diagram illustrates the overall synthetic workflow:

Caption: Overall synthetic workflow for the preparation of this compound from 7-bromoindole.

Part 1: Palladium-Catalyzed Cyanation of 7-Bromoindole

The introduction of a cyano group onto an aromatic ring can be achieved through various methods. For the conversion of 7-bromoindole to 7-cyanoindole, a palladium-catalyzed cyanation reaction using a non-toxic cyanide source is a highly effective and environmentally conscious approach.

Mechanistic Insights: The Catalytic Cycle of Cyanation

The palladium-catalyzed cyanation of aryl halides generally proceeds through a well-established catalytic cycle.[1] The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by a transmetalation step where the halide is exchanged for a cyanide group from the cyanide source. The cycle is completed by the reductive elimination of the aryl nitrile product, regenerating the active Pd(0) catalyst.

Caption: Simplified catalytic cycle for palladium-catalyzed cyanation of an aryl halide.

A particular challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions.[1] The use of potassium ferrocyanide, K₄[Fe(CN)₆], as the cyanide source is advantageous as it is a stable, non-toxic solid that releases cyanide ions in a controlled manner in the reaction mixture.[2][3]

Experimental Protocol: Cyanation of 7-Bromoindole

This protocol is adapted from established methods for the palladium-catalyzed cyanation of aryl halides using potassium ferrocyanide.[2][3]

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Notes |

| 7-Bromoindole | 51417-51-7 | 196.04 g/mol | Starting material |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 g/mol | Catalyst precursor |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 12150-46-8 | 554.57 g/mol | Ligand |

| Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O) | 14459-95-1 | 422.39 g/mol | Cyanide source |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 g/mol | Base |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous, reaction solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | For workup and chromatography |

| Hexanes | 110-54-3 | 86.18 g/mol | For chromatography |

| Brine (Saturated NaCl solution) | N/A | N/A | For workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Drying agent |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 7-bromoindole (1.0 eq), potassium ferrocyanide trihydrate (0.6 eq), and sodium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and dppf (0.04 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.2 M with respect to 7-bromoindole.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford 7-cyanoindole as a solid.

Characterization of 7-Cyanoindole:

The structure and purity of the synthesized 7-cyanoindole should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The fluorescence properties of 7-cyanoindole are also noteworthy, as it can serve as a sensitive probe for hydration.[4]

Part 2: Selective Oxidation of 7-Cyanoindole to this compound

The oxidation of an indole to a 2-oxindole is a critical transformation. The presence of the electron-withdrawing cyano group at the 7-position of the indole ring can influence the reactivity of the C2-C3 double bond, making the choice of oxidant and reaction conditions crucial for a successful and selective conversion.

Mechanistic Considerations: The Oxidation of Indoles

The oxidation of indoles to oxindoles can proceed through various mechanisms depending on the oxidant used. A common pathway involves the initial epoxidation of the electron-rich C2-C3 double bond of the indole, followed by a rearrangement to the oxindole product. The atmospheric oxidation of indole initiated by hydroxyl radicals has also been studied, providing insights into the initial steps of indole degradation.[5]

For electron-deficient indoles, stronger oxidizing agents or specific catalytic systems may be required to achieve the desired transformation.

Strategic Selection of an Oxidation Protocol

Several methods have been reported for the oxidation of substituted indoles to 2-oxindoles. These include the use of:

-

Hypervalent Iodine Reagents: Reagents such as iodoxybenzoic acid (IBX) can effectively oxidize indoles to oxindoles.[6]

-

Copper-Catalyzed Oxidation: Copper catalysts in the presence of an oxidant can facilitate the selective oxidation of the indole ring.

-

Enzymatic Oxidation: Enzymes like chloroperoxidase can catalyze the oxidation of indole to oxindole with high selectivity.[7][8]

Given the electron-deficient nature of 7-cyanoindole, a method employing a strong yet selective oxidant is desirable. The use of a hypervalent iodine reagent in combination with an acid has been shown to be effective for the iodo-carbocyclization of electron-deficient alkenes to form oxindoles, suggesting its potential applicability here.[6]

Experimental Protocol: Oxidation of 7-Cyanoindole

This protocol is a proposed method based on the successful oxidation of other electron-deficient indole derivatives. Optimization may be required for 7-cyanoindole.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Notes |

| 7-Cyanoindole | 933-48-2 | 142.15 g/mol | Starting material |

| 2-Iodoxybenzoic acid (IBX) | 61717-82-6 | 280.02 g/mol | Oxidizing agent |

| Acetic Acid (AcOH) | 64-19-7 | 60.05 g/mol | Solvent and catalyst |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Co-solvent |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | N/A | N/A | For workup |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | For workup and chromatography |

| Hexanes | 110-54-3 | 86.18 g/mol | For chromatography |

| Brine (Saturated NaCl solution) | N/A | N/A | For workup |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Drying agent |

Procedure:

-

To a solution of 7-cyanoindole (1.0 eq) in a mixture of dichloromethane and acetic acid (e.g., 1:1 v/v), add 2-iodoxybenzoic acid (IBX) (1.5 - 2.0 eq) in portions at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction may require gentle heating (e.g., 40-50 °C) to proceed to completion.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.

Characterization of this compound:

The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm its structure and purity.

Considerations for N-Protection

The indole nitrogen is susceptible to reaction under certain conditions. For the described synthetic route, the necessity of N-protection should be evaluated for each step.

-

Cyanation: The palladium-catalyzed cyanation is generally tolerant of the N-H group in indoles.[2] However, for certain substrates or to improve solubility and yields, N-protection might be beneficial. Common protecting groups for indoles include tert-butyloxycarbonyl (Boc) and various sulfonyl groups.[9][10]

-

Oxidation: The choice of oxidant will determine the need for N-protection. Some strong oxidants may react with the N-H bond. If N-protection is employed, it should be stable to the oxidation conditions and readily removable without affecting the final product.

Protocol for N-Boc Protection of 7-Bromoindole (Optional)

Procedure:

-

To a solution of 7-bromoindole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Concentrate the reaction mixture and purify by column chromatography to obtain N-Boc-7-bromoindole.

Protocol for N-Boc Deprotection (Optional)

Procedure:

-

Dissolve the N-Boc protected compound in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at 0 °C.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the deprotected product.

Alternatively, for substrates sensitive to strong acids, milder deprotection methods using silica gel or other Lewis acids can be employed.[11]

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route for the preparation of this compound from 7-bromoindole. The two-step sequence, involving a palladium-catalyzed cyanation and a selective oxidation, provides a reliable pathway to this valuable building block for drug discovery. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently synthesize this compound in high purity and yield. The strategic considerations regarding N-protection offer additional flexibility to adapt the synthesis to specific needs and substrate sensitivities.

References

- Corbett, M. D., & Chipko, B. R. (1980). Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. Biochemical Journal, 187(3), 893–903.

- Yan, G., Kuang, C., Zhang, Y., & Wang, J. (2010). Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. Organic Letters, 12(5), 980–983.

- Gross, T. D., & Beller, M. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.

- Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510.

- Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651.

- Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11357-11374.

- Libman, A., & Brik, A. (2012). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. European Journal of Organic Chemistry, 2012(23), 4423-4428.

- Corbett, M. D., & Chipko, B. R. (1980). Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. Biochemical Journal, 187(3), 893-903.

- BenchChem. (2025).

- BenchChem. (2025).

- Crescent Chemical Company. 7-CYANOINDOLE.

- Sigma-Aldrich. 7-Bromoindole 96%.

- Bartoli, G., et al. (2006). Selective Deprotection of N-Boc Catalyzed by Silica Gel. The Journal of Organic Chemistry, 71(25), 9580–9583.

- Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651.

- BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Bromoindoles.

- BenchChem. (2025). Spectroscopic Profile of 6-Cyanoindole: A Technical Guide.

- Abdol R., et al. (2010). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation. Applied Organometallic Chemistry, 24(12), 853-858.

- Barluenga, J., et al. (2008). Iodo-Carbocyclization of Electron-Deficient Alkenes: Synthesis of Oxindoles and Spirooxindoles. Organic Letters, 10(11), 2243–2246.

- Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510.

- Sigma-Aldrich.

- Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.

- Almeida, P., et al. (2008). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron Letters, 49(39), 5629-5631.

- Santa Cruz Biotechnology. 3-Bromo-7-nitroindole, N-BOC protected.

- BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Bromoindoles.

- Libman, A., & Brik, A. (2012). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. European Journal of Organic Chemistry, 2012(23), 4423-4428.

- Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439.

- Kumar, S., et al. (2006). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate.

- Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439.

- ResearchGate.

- Beilstein Journals. EXPERIMENTAL PROCEDURES.

- Almeida, P., et al. (2008). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron Letters, 49(39), 5629-5631.

- BLDpharm. 1-(Benzenesulfonyl)-7-bromo-indole.

- Crescent Chemical Company. 7-CYANOINDOLE.

- EvitaChem. Buy 1-(Benzenesulfonyl)-7-bromoindole (EVT-3180781) | 909781-13-1.

- Sigma-Aldrich. 7-Bromoindole 96%.

- PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.

- ResearchGate.

- PubMed. Comparison of the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase.

- BenchChem. (2025).

- RSC Publishing.

- PubChem. 7-bromo-1-methyl-1h-indole-3-sulfonyl chloride (C9H7BrClNO2S).

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]

- 3. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 4. 7-Cyanoindole fluorescence as a local hydration reporter: application to probe the microheterogeneity of nine water-organic binary mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 909781-13-1|1-(Benzenesulfonyl)-7-bromo-indole|BLD Pharm [bldpharm.com]

- 11. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]

A Technical Guide to the Spectroscopic Profile of 7-Cyanooxindole

Abstract

This technical guide provides a comprehensive, predictive overview of the spectroscopic data for 7-cyanooxindole (CAS No: 380427-40-7), a heterocyclic compound of interest in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document synthesizes foundational spectroscopic principles and data from analogous structures to forecast the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. While direct experimental spectra for this specific molecule are not widely published, this guide offers a robust, theory-grounded framework for its identification, characterization, and quality control.

Introduction and Molecular Structure

This compound is a substituted aromatic heterocyclic organic compound. Its molecular architecture features an oxindole core—a bicyclic structure composed of a benzene ring fused to a pyrrolidin-2-one ring—with a nitrile (-C≡N) substituent at the 7-position. The presence of the electron-withdrawing nitrile group and the lactam (cyclic amide) functionality profoundly influences the molecule's electronic distribution and, consequently, its spectroscopic properties.

The accurate interpretation of its spectra is paramount for confirming its identity in synthetic schemes and for understanding its reactivity and potential interactions in biological systems.

The structure and standard numbering convention for this compound are presented below.

Figure 1: Chemical structure of this compound with IUPAC numbering.

Predicted Spectroscopic Data

The following data are predicted based on established spectroscopic principles and comparison with structurally similar compounds, such as 6-cyanooxindole and 7-cyanoindole.[2][3]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons, the methylene (CH₂) protons, and the amine (NH) proton. The electron-withdrawing nature of the cyano and carbonyl groups will significantly deshield adjacent protons, shifting their signals downfield.

-

Aromatic Region (7.0 - 8.0 ppm):

-

H4: This proton is ortho to the strongly electron-withdrawing cyano group (C7-C8≡N) and is expected to be the most deshielded aromatic proton, appearing as a doublet of doublets (dd) or a triplet.

-

H5 & H6: These protons will be coupled to each other and to H4, appearing in the mid-aromatic region. Their exact shifts and multiplicities will depend on the coupling constants. Based on data for 7-cyanoindole, they would likely appear as a triplet (H5) and a doublet (H6).[2]

-

-

Methylene Protons (H3, ~3.6 ppm): The two protons on C3 are adjacent to the carbonyl group and the aromatic ring. They are expected to appear as a sharp singlet.

-

Amine Proton (H1, >8.5 ppm): The amide proton (NH) is typically broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration but is expected to be significantly downfield.

Carbon-¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by nine distinct carbon signals. Proton-decoupled spectra are standard, so all signals are expected to be singlets.

-

Carbonyl Carbon (C2, ~175-180 ppm): The lactam carbonyl carbon is highly deshielded and will appear significantly downfield.

-

Aromatic Carbons (110-150 ppm): Six carbons comprise the aromatic system. The quaternary carbons (C3a, C7, C7a) will typically have weaker signals than the protonated carbons (C4, C5, C6). The carbon attached to the cyano group (C7) will be shifted downfield.

-

Nitrile Carbon (C8, ~115-120 ppm): The carbon of the cyano group has a characteristic chemical shift in this region.[4]

-

Methylene Carbon (C3, ~35-40 ppm): The aliphatic CH₂ carbon will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

-

N-H Stretch (3200-3300 cm⁻¹): A moderate to strong, sharp peak characteristic of the amide N-H bond.

-

Aromatic C-H Stretch (>3000 cm⁻¹): Weak to moderate peaks just above 3000 cm⁻¹.

-

C≡N Stretch (2220-2240 cm⁻¹): A sharp, strong absorption that is highly characteristic of the nitrile functional group.[5]

-

C=O Stretch (1700-1730 cm⁻¹): A very strong, sharp peak corresponding to the lactam carbonyl group. Its position indicates a five-membered ring amide.

-

C=C Stretch (1600-1450 cm⁻¹): Several moderate peaks from the aromatic ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak: For an exact mass measurement using high-resolution mass spectrometry (HRMS), the expected [M+H]⁺ ion for C₉H₇N₂O⁺ would be approximately m/z 159.0553. In standard electron ionization (EI) MS, the molecular ion (M⁺•) would be observed at m/z 158.

-

Key Fragmentation: Common fragmentation pathways for oxindoles include the loss of carbon monoxide (CO, 28 Da) from the lactam ring. The loss of HCN (27 Da) from the cyano group is also a plausible fragmentation pathway.

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Value | Assignment / Rationale |

| ¹H NMR | Aromatic Protons | 7.0 - 8.0 ppm | H4, H5, H6; Deshielded by aromatic ring and EWGs. |

| Methylene Protons | ~3.6 ppm | H3 (CH₂); Adjacent to C=O and aromatic ring. | |

| Amine Proton | >8.5 ppm (broad) | H1 (NH); Amide proton, solvent dependent. | |

| ¹³C NMR | Carbonyl Carbon | 175 - 180 ppm | C2; Lactam C=O. |

| Aromatic Carbons | 110 - 150 ppm | C3a, C4, C5, C6, C7, C7a. | |

| Nitrile Carbon | 115 - 120 ppm | C8 (-C≡N). | |

| Methylene Carbon | 35 - 40 ppm | C3 (-CH₂-). | |

| IR | N-H Stretch | 3200 - 3300 cm⁻¹ | Amide N-H bond. |

| C≡N Stretch | 2220 - 2240 cm⁻¹ | Nitrile functional group. | |

| C=O Stretch | 1700 - 1730 cm⁻¹ | 5-membered ring lactam carbonyl. | |

| MS (EI) | Molecular Ion (M⁺•) | m/z 158 | Corresponds to the molecular weight. |

| Fragment | m/z 130 | Loss of CO from the molecular ion. |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures are recommended.

General Workflow

The characterization of a solid sample like this compound follows a logical progression from confirmation of purity and key functional groups (IR, MS) to detailed structural elucidation (NMR).

Figure 2: General experimental workflow for spectroscopic analysis.

NMR Spectroscopy

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for detailed structural assignment.

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher).

-

Procedure:

-

Prepare a solution by dissolving 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for oxindoles due to its ability to dissolve the sample and keep the NH proton from exchanging too rapidly.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a standard ¹H NMR spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Chemical shifts should be referenced to the residual solvent peak or internal standard (TMS at 0.00 ppm).[6][7]

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

(Optional) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton and carbon signals.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the primary functional groups in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure (using ATR):

-

Record a background spectrum of the clean ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[8]

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

-

Mass Spectrometry

-

Objective: To confirm the molecular weight and investigate fragmentation patterns.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI for HRMS).

-

Procedure (using ESI for HRMS):

-

Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Conclusion

This guide establishes a predicted spectroscopic baseline for this compound based on authoritative chemical principles. The outlined NMR chemical shifts, IR absorption frequencies, and mass spectrometric data provide a robust framework for any researcher engaged in the synthesis or application of this compound. The detailed experimental protocols serve as a self-validating system to ensure the generation of high-quality, reliable data. As with any predictive guide, these values should be confirmed against experimentally obtained spectra for definitive characterization.

References

-

Wiley-VCH. (2008). Supporting Information. Available at: [Link]

-

ResearchGate. V. Synthesis and Characterization of New 7-Cyanoindolizines. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Available at: [Link]

-

ResearchGate. Figure 1. (a) 1 H NMR spectrum of compound 7 recorded in CDCl 3. Available at: [Link]

-

ResearchGate. Synthesis of 7-cyano- and 7-acetamido-indoles via cyanocarbonation/hydrogenation of 7-formyl indole. Available at: [Link]

-

University of California, San Diego. SUPPORTING MATERIALS. Available at: [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

Oregon Health & Science University. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information Indoles. Available at: [Link]

-

MDPI. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Available at: [Link]

-

MDPI. Investigation of the Occurrence of Cyanotoxins in Lake Karaoun (Lebanon) by Mass Spectrometry, Bioassays and Molecular Methods. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. Synthesis of 7-Cyano- and 7-Acetamido-indoles via Cyanocarbonation/Hydrogenation of 7Formyl Indole. Available at: [Link]

-

Indian Academy of Sciences. Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

MDPI. Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Available at: [Link]

-

NIH National Center for Biotechnology Information. Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods. Available at: [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities. Available at: [Link]

-

PubMed. Analytical Quantitation and Confirmation of Cyano Metabolite by High-Resolution Mass Spectrometry. Available at: [Link]

-

Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. Available at: [Link]

-

University of Puget Sound. IR Chart. Available at: [Link]

-

NIH National Center for Biotechnology Information. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available at: [Link]

-

NIH National Center for Biotechnology Information. Spectroscopic Detection of Cyano-Cyclopentadiene Ions as Dissociation Products upon Ionization of Aniline. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 7-CYANOINDOLE | 96631-87-7 [chemicalbook.com]

- 3. 6-CYANOOXINDOLE(199327-63-4) 1H NMR [m.chemicalbook.com]

- 4. compoundchem.com [compoundchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. rsc.org [rsc.org]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties of 7-Cyanooxindole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Cyanooxindole and its Physicochemical Characterization

This compound, systematically named 2-oxoindoline-7-carbonitrile, is a heterocyclic compound featuring a fused benzene and pyrrolidinone ring system with a nitrile group at the 7-position. The oxindole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide array of biological activities.[1] The introduction of a cyano group, a potent hydrogen bond acceptor and a group that can modulate electronic properties, makes this compound a compound of significant interest for the development of novel therapeutic agents.[2]

Understanding the fundamental physical properties of a compound, such as its melting point and solubility, is a cornerstone of drug discovery and development. These parameters are critical for confirming the identity and purity of a synthesized compound, and they profoundly influence its formulation, bioavailability, and overall suitability as a drug candidate.

This guide provides a comprehensive overview of the melting point and solubility of this compound. While specific experimental data for this particular molecule is not widely published, this document offers a robust framework for its characterization. It combines theoretical predictions based on structural analysis with detailed, field-proven experimental protocols for determining these crucial properties.

Section 1: Melting Point Analysis of this compound

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a highly sensitive indicator of purity; pure compounds typically exhibit a sharp melting point range (0.5-1.5°C), whereas impurities tend to depress and broaden this range.[3]

Estimated Melting Point of this compound

As of the latest literature review, a definitive experimental melting point for this compound has not been reported. However, we can estimate a probable range by examining the melting points of structurally related compounds.

| Compound | Structure | Melting Point (°C) | Key Structural Features |

| Oxindole | 125-128 | Lactam ring, potential for H-bonding | |

| 7-Cyanoindole | 95-96 | Indole ring, cyano group, no carbonyl | |

| 5-Cyanooxindole | 188-191 | Oxindole core, cyano group at position 5 |

Rationale for Estimation:

The structure of this compound incorporates the polar lactam functionality of oxindole and the electron-withdrawing nitrile group of 7-cyanoindole. The presence of both a hydrogen bond donor (the N-H group of the lactam) and two strong hydrogen bond acceptors (the carbonyl and cyano groups) suggests that this compound will have strong intermolecular forces, leading to a relatively high melting point, likely higher than that of oxindole itself. The position of the cyano group can also influence crystal packing. Given that 5-Cyanooxindole has a melting point of 188-191°C, it is reasonable to predict that this compound will have a similarly high melting point, likely in the range of 190-210°C . This estimation, however, requires experimental verification.

Experimental Protocol for Melting Point Determination

The following protocol describes the use of a modern digital melting point apparatus, a standard and accurate method for this determination.[4]

Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance melts is observed and recorded.

Materials and Equipment:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp® or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of this compound into a clean, dry mortar and gently grind it into a fine powder. This ensures uniform heat distribution.

-

Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample should be approximately 2-3 mm high.

-

-

Initial (Rapid) Determination:

-

Set the melting point apparatus to heat at a rapid rate (e.g., 10-15°C per minute).

-

Insert the capillary tube into the sample holder.

-

Observe the sample through the magnifying lens and note the approximate temperature at which it melts. This provides a rough estimate and saves time.

-

Allow the apparatus to cool significantly before the next step.

-

-

Accurate (Slow) Determination:

-

Prepare a fresh capillary tube with a new sample of this compound.

-

Set the starting temperature of the apparatus to about 20°C below the approximate melting point found in the previous step.

-

Set the heating rate to a slow and steady 1-2°C per minute. A slow heating rate is crucial for an accurate reading, as it allows the temperature of the sample and the thermometer to equilibrate.[4]

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Continue heating and record the temperature (T2) at which the last crystal of the solid melts completely.

-

The melting point range is reported as T1 - T2.

-

-

Confirmation:

-

Repeat the accurate determination with a fresh sample to ensure the results are reproducible.

-

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Section 2: Solubility Profile of this compound

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in drug development. It affects everything from the choice of solvents for synthesis and purification to the formulation of the final drug product and its absorption in the body.[5]

Predicted Solubility of this compound

A qualitative solubility profile for this compound can be predicted based on its molecular structure using the "like dissolves like" principle.[6] The molecule has both polar (lactam ring, nitrile group) and nonpolar (benzene ring) regions.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble to soluble | The N-H and C=O groups can form hydrogen bonds with protic solvents. However, the nonpolar benzene ring will limit solubility in highly polar solvents like water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents are polar and can engage in dipole-dipole interactions with the polar lactam and nitrile groups, without the steric hindrance of hydrogen bonding to the solvent itself. The parent compound, oxindole, is soluble in DMSO and DMF.[7] |

| Nonpolar | Hexane, Toluene | Insoluble | The overall polarity of this compound is too high for it to dissolve in nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Slightly soluble | These solvents have intermediate polarity and may be able to dissolve small amounts of the compound. |

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to determine the solubility of this compound in a range of common laboratory solvents.

Principle: A small, measured amount of the solute is added to a fixed volume of a solvent. The mixture is agitated, and the extent of dissolution is observed.

Materials and Equipment:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, DMSO, DMF, hexane, DCM)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer or sonicator

-

Graduated cylinder or micropipettes

-

Analytical balance

Step-by-Step Methodology:

-

Preparation:

-

Label a series of test tubes, one for each solvent to be tested.

-

Using an analytical balance, weigh a precise amount of this compound (e.g., 10 mg) and add it to each test tube.

-

-

Solvent Addition:

-

Add a specific volume of the first solvent (e.g., 1.0 mL) to the corresponding test tube. This creates a known concentration (e.g., 10 mg/mL).

-

-

Dissolution and Observation:

-

Vigorously mix the contents of the test tube using a vortex mixer for at least 30 seconds.

-

Visually inspect the solution against a dark background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid remains largely undissolved.

-

-

If the compound appears insoluble or partially soluble, the use of a sonicator for 5-10 minutes can help break up aggregates and facilitate dissolution.

-

-

Heating (Optional):

-

For some applications, solubility at elevated temperatures is important. If necessary, gently warm the test tube in a water bath and observe any changes in solubility. Note that some compounds may not re-dissolve upon cooling.

-

-

Systematic Testing:

-

Repeat steps 2-4 for each solvent in the selected panel.

-

Record all observations in a clear and organized manner.

-

Workflow for Solubility Determination

Caption: Workflow for qualitative solubility testing of this compound.

Conclusion

While experimentally determined values for the melting point and solubility of this compound are not yet prevalent in scientific literature, a strong predictive framework can be established through the analysis of its chemical structure and comparison with related compounds. It is anticipated that this compound will be a high-melting solid with good solubility in polar aprotic solvents like DMSO and DMF.

The protocols detailed in this guide provide a robust and scientifically sound methodology for the experimental determination of these vital physical properties. For any research or development program involving this compound, the empirical validation of these characteristics is an essential step to ensure the purity of the material and to inform subsequent stages of its development as a potential therapeutic agent.

References

-

University of Colorado Boulder. (n.d.). Melting Points. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

- Abdel-Wahab, B. F., et al. (2024).

-

MDPI. (n.d.). Synthesis of spirooxindoles from α‐cyano ketones under white LED irradiation. Retrieved from [Link]

- Yin, J., et al. (n.d.).

- RSC Publishing. (2023).

-

ResearchGate. (n.d.). Synthesis of 7-cyano- and 7-acetamido-indoles via cyanocarbonation/hydrogenation of 7-formyl indole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and in vitro Antibacterial evaluation of New Oxindoles and Spiro-Oxindoles Derivatives. Retrieved from [Link]

-

The University of Arizona. (n.d.). ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

MDPI. (n.d.). An Efficient Synthesis of a Spirocyclic Oxindole Analogue. Retrieved from [Link]

-

CORE. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]

-

MDPI. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Oxindole. Retrieved from [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]

Sources

- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 96631-87-7: 7-Cyanoindole | CymitQuimica [cymitquimica.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. physchemres.org [physchemres.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Synthesis of 7-Cyanooxindole: Strategies and Starting Materials

Introduction: The Strategic Importance of 7-Cyanooxindole in Drug Discovery

The oxindole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutics. Within this class of molecules, this compound has emerged as a particularly valuable building block in medicinal chemistry. The introduction of a cyano group at the 7-position provides a versatile synthetic handle for further molecular elaboration, allowing for the facile introduction of various functional groups such as amines, amides, carboxylic acids, and tetrazoles. This capability is crucial for the systematic exploration of the structure-activity relationships (SAR) of potential drug candidates. The this compound core is found in a range of compounds investigated for their potential in treating diseases such as cancer and neurodegenerative disorders. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the chosen synthetic strategies.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through two principal and well-established methodologies:

-

The Sandmeyer Reaction: A classic and reliable method that proceeds via the diazotization of a primary aromatic amine, followed by displacement with a cyanide salt. This route necessitates the synthesis of 7-aminooxindole as the key starting material.

-

Palladium-Catalyzed Cyanation: A modern and highly versatile cross-coupling reaction that allows for the direct introduction of a cyano group onto an aromatic ring from an aryl halide or triflate. This strategy requires a 7-halooxindole, typically 7-bromooxindole, as the starting material.

The choice between these two pathways often depends on the availability of starting materials, scalability requirements, and tolerance to specific reaction conditions. This guide will delve into the specifics of each approach, providing detailed experimental protocols and highlighting the key considerations for successful synthesis.

Route 1: The Sandmeyer Reaction Pathway

The Sandmeyer reaction offers a robust and time-tested method for the introduction of a cyano group onto an aromatic ring. The overall strategy involves the synthesis of 7-aminooxindole, which is then converted to the target this compound.

Workflow for the Sandmeyer Reaction Route

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

Step 1: Synthesis of the Key Precursor - 7-Aminooxindole

The successful execution of the Sandmeyer reaction is contingent on the availability of high-quality 7-aminooxindole. A common and efficient method for its preparation involves a two-step sequence starting from the readily available oxindole: nitration to form 7-nitrooxindole, followed by reduction of the nitro group.

1.1. Synthesis of 7-Nitrooxindole

The direct nitration of oxindole can lead to a mixture of isomers. However, by carefully controlling the reaction conditions, the 7-nitro isomer can be obtained as the major product.

Experimental Protocol: Nitration of Oxindole [1]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve oxindole in concentrated sulfuric acid at a low temperature (typically 0-5 °C) in an ice bath.

-

Addition of Nitrating Agent: Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the oxindole solution, ensuring the temperature does not exceed 10 °C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the crude product. The 7-nitrooxindole can be further purified by recrystallization from a suitable solvent such as ethanol.

1.2. Reduction of 7-Nitrooxindole to 7-Aminooxindole

The reduction of the nitro group to an amine can be achieved using various reducing agents. A common laboratory-scale method involves the use of tin(II) chloride in hydrochloric acid. Catalytic hydrogenation is another efficient method, particularly for larger-scale syntheses.

Experimental Protocol: Reduction of 7-Nitrooxindole [2]

-

Reaction Setup: Suspend 7-nitrooxindole in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Catalytic Hydrogenation: Add a catalytic amount of 10% palladium on charcoal (Pd/C) to the suspension.

-

Reaction Execution: Subject the mixture to a hydrogen atmosphere (e.g., using a Parr hydrogenator or a balloon filled with hydrogen) and stir vigorously at room temperature. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure. The resulting residue can be purified by partitioning between an organic solvent (e.g., toluene or chloroform) and water, followed by evaporation of the organic layer to yield 7-aminoindole. Further purification can be achieved by sublimation or recrystallization.

Step 2: The Sandmeyer Cyanation of 7-Aminooxindole

With 7-aminooxindole in hand, the final step is the Sandmeyer reaction to introduce the cyano group. This reaction proceeds in two stages: the formation of a diazonium salt from the primary amine, followed by its reaction with a copper(I) cyanide solution.

Experimental Protocol: Sandmeyer Cyanation [3][4]

-

Diazotization: In a flask cooled in an ice-salt bath, dissolve 7-aminooxindole in a mixture of concentrated hydrochloric acid and water. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt can be monitored using starch-iodide paper.

-

Preparation of Copper(I) Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.

-

Cyanation: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A reaction is typically observed with the evolution of nitrogen gas.

-

Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period. The product can then be extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Route 2: Palladium-Catalyzed Cyanation Pathway

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the cyanation of aryl halides is a prime example of their power and versatility. This route offers a more direct approach to this compound, starting from a 7-halooxindole. 7-Bromooxindole is a commonly used and commercially available starting material for this transformation.

Workflow for the Palladium-Catalyzed Cyanation Route

Caption: Synthetic workflow for this compound via palladium-catalyzed cyanation.

Step 1: The Starting Material - 7-Bromooxindole

7-Bromooxindole is a key intermediate for this synthetic route and is available from commercial suppliers.[5][6] Its availability makes this pathway attractive for rapid synthesis. Should a custom synthesis be required, direct bromination of oxindole can be employed, although careful control of regioselectivity is necessary.

Step 2: Palladium-Catalyzed Cyanation of 7-Bromooxindole

The palladium-catalyzed cyanation of aryl halides has been extensively studied, and several effective protocols have been developed. These methods typically employ a palladium catalyst, a phosphine ligand, a base, and a cyanide source. The use of less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) is preferred over highly toxic reagents like sodium or potassium cyanide.[7][8][9][10][11]